4,6-Difluorobenzothiazole
Overview
Description
4,6-Difluorobenzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the benzothiazole ring. Benzothiazoles are known for their wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Difluorobenzothiazole can be synthesized through various methods. One common approach involves the condensation reaction of 4,6-difluoro-2-aminobenzothiazole with different aromatic aldehydes. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as silica-supported lanthanum chloride, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can react with aldehydes to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Aromatic aldehydes are typically used as reagents, and the reactions are often catalyzed by acids or bases.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles.
Condensation Reactions: Products include Schiff bases and other derivatives.
Scientific Research Applications
4,6-Difluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Derivatives of this compound have shown promise as potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4,6-difluorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to disrupt bacterial cell membranes, leading to cell death. Additionally, the compound can interact with intracellular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-4,6-difluorobenzothiazole
- 4,6-Difluoro-1,3-benzothiazol-2-amine
- 4,6-Difluoro-2-benzothiazolamine
Comparison: 4,6-Difluorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4,6-difluoro-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYBRSOSIIFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312408 | |
Record name | 4,6-Difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-85-4 | |
Record name | 4,6-Difluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.